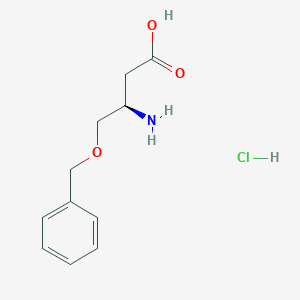

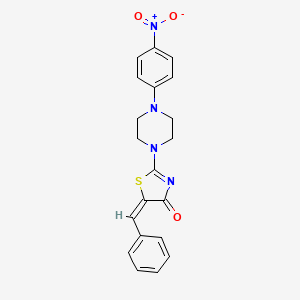

![molecular formula C20H23N3S B2383205 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 453582-99-5](/img/structure/B2383205.png)

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the IUPAC name 4-(4-benzylpiperidin-1-yl)-7H-7lambda3-thieno[2,3-d]pyrimidine-6-carbohydrazide . It has a molecular weight of 368.48 . This compound is part of the pyrimidine class of compounds, which are known to have various biological activities .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H22N5OS/c20-23-18(25)16-11-15-17(21-12-22-19(15)26-16)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11-12,14,26H,6-10,20H2,(H,23,25) . This indicates the molecular structure of the compound.Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine and related compounds have been extensively studied for their synthesis and potential applications in various fields, including medicinal chemistry. The key synthetic approaches often involve the construction of the thieno[2,3-d]pyrimidine core followed by functionalization at strategic positions to enhance biological activity.

- The synthesis of pyrimidine derivatives, including thieno[2,3-d]pyrimidine analogs, has been explored through various synthetic routes, leading to compounds with significant biological activities. For instance, the one-pot reaction of 1-benzylpiperidin-4-one with different nitriles in the presence of triflic anhydride affords substituted tetrahydropyrido[4,3-d]pyrimidines, which can be further modified to obtain derivatives with potential therapeutic applications (Herrera et al., 2006).

Antimicrobial and Antifungal Activities

Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated promising antimicrobial and antifungal properties, making them potential candidates for the development of new therapeutic agents.

- Synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives have shown that these compounds possess significant antimicrobial and anti-inflammatory activities. Their biological activities have been attributed to the structural modifications within the thieno[2,3-d]pyrimidine ring, highlighting the importance of chemical structure in determining biological function (Tolba et al., 2018).

Nonlinear Optical Properties and Material Science Applications

The structural features of thieno[2,3-d]pyrimidine derivatives also render them interesting for applications in material science, particularly in the field of nonlinear optics (NLO).

- A comparative study between DFT/TDDFT calculations and experimental data on thiopyrimidine derivatives, including this compound, has provided insights into their electronic, linear, and nonlinear optical properties. These findings underscore the potential of thieno[2,3-d]pyrimidine derivatives in NLO applications, contributing to the development of new materials for optoelectronic devices (Hussain et al., 2020).

Antitumor and Enzyme Inhibition Activities

The exploration of thieno[2,3-d]pyrimidine derivatives in the context of cancer research and enzyme inhibition has revealed their potential as antitumor agents and enzyme inhibitors, offering new avenues for therapeutic intervention.

- Extended structure-activity studies on thieno[2,3-d]pyrimidine-based compounds have evaluated their potential as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, which are crucial for cancer treatment. This research has led to the identification of compounds with promising inhibitory activity and drug-like properties, highlighting the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in oncology (Bugge et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound can cause cell cycle arrest, preventing the cells from entering the S phase and thus halting DNA replication .

Pharmacokinetics

Similar compounds have been shown to have good drug-likeness profiles

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. By targeting CDK2, this compound can induce cell cycle arrest, leading to the inhibition of cell growth and proliferation . This makes it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3S/c1-14-15(2)24-20-18(14)19(21-13-22-20)23-10-8-17(9-11-23)12-16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHKMOAFVBZRIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

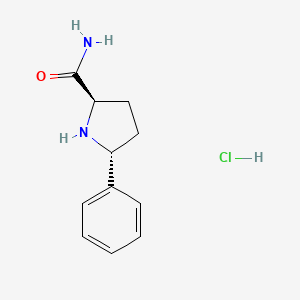

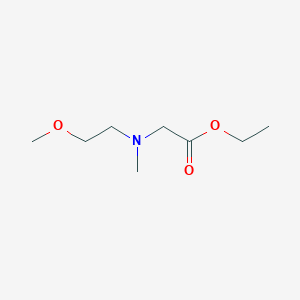

![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)

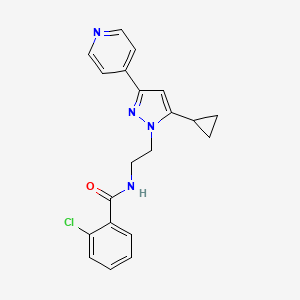

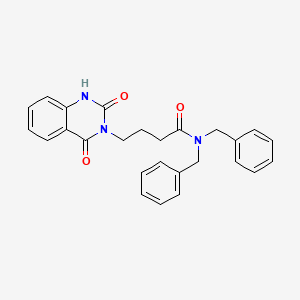

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)

![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)

![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)

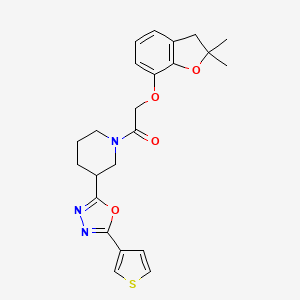

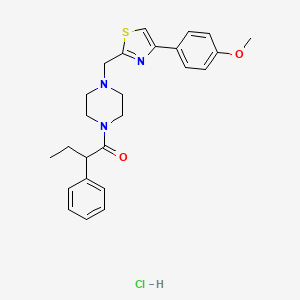

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)